(2-(4-(Benzyloxy)phenoxy)phenyl)methanol
Description
Contextualizing Aromatic Ethers and Substituted Phenols in Contemporary Organic and Medicinal Chemistry Research
Aromatic ethers, characterized by an oxygen atom connected to two aryl groups (diaryl ethers) or an aryl and an alkyl group, are fundamental scaffolds in organic chemistry. The diaryl ether linkage, a key feature of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, is noted for its chemical stability and is a common structural motif in numerous natural products and synthetic compounds. mdpi.comnih.gov This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. orientjchem.orgniscpr.res.in The specific arrangement of the ether linkage influences the molecule's three-dimensional shape and electronic properties, which are critical for its interaction with biological targets.
Substituted phenols, which are phenols bearing additional functional groups on the aromatic ring, are also of paramount importance. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. orientjchem.org The nature and position of the substituents on the phenolic ring significantly impact the molecule's reactivity, acidity, and biological activity. The synthesis of highly substituted phenols with precise control over the arrangement of functional groups remains a significant area of interest for organic chemists, enabling the development of new materials and therapeutic agents.
Overview of Emerging Research Trajectories for Complex Organic Compounds in Chemical Biology
The field of chemical biology increasingly focuses on the design and synthesis of complex organic compounds to probe and manipulate biological systems. There is a growing interest in developing novel synthetic methods to create intricate molecular architectures that are otherwise difficult to access. nih.gov Researchers are exploring how complex chemical networks can evolve from simpler precursors, which may provide insights into the origins of life and the development of novel bioactive compounds. The study of such complex molecules often involves understanding their folding, catalytic activity, and potential to form more organized structures, such as polymers or cell-like entities. The investigation of compounds like this compound, with its multiple functional groups and stereochemical possibilities, aligns with this trajectory of exploring complex chemical spaces for new functions and applications.
Physicochemical Properties and Structural Data
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 449778-82-9 |
| Molecular Formula | C₂₀H₁₈O₃ |
| Molecular Weight | 306.36 g/mol |
This data is compiled from chemical supplier databases.
Structural Analysis and Potential Synthesis
The structure of this compound comprises three key functional groups: a diaryl ether, a benzyl (B1604629) ether, and a primary alcohol (methanol group). The diaryl ether core provides a stable, somewhat flexible backbone. The benzyloxy group is a common protecting group in organic synthesis and is also found in a variety of pharmacologically active molecules. researchgate.netrsc.org The primary alcohol is a reactive site that can undergo various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification.
Given the absence of a published synthesis for this specific molecule, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for forming diaryl ethers is the Ullmann condensation or more modern copper- or palladium-catalyzed cross-coupling reactions. umass.edu
Table 2: Proposed Synthetic Pathway
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Hydroxyphenol, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-(Benzyloxy)phenol |
| 2 | Ullmann Condensation | 4-(Benzyloxy)phenol, 2-Bromobenzaldehyde | Copper catalyst, Base (e.g., Cs₂CO₃), High temperature | 2-(4-(Benzyloxy)phenoxy)benzaldehyde |
| 3 | Reduction | 2-(4-(Benzyloxy)phenoxy)benzaldehyde | Reducing agent (e.g., NaBH₄), Solvent (e.g., Methanol (B129727)/Ethanol) | this compound |
This represents a theoretical synthetic route and has not been experimentally validated in published literature.
Research Findings and Future Outlook
Currently, there are no specific research findings, such as biological activity studies or material science applications, directly associated with this compound in peer-reviewed journals. The compound is primarily available through chemical suppliers, suggesting its use may be in early-stage discovery research or as a chemical intermediate.
The structural motifs within this compound suggest potential avenues for future investigation. The diaryl ether framework is a well-established pharmacophore, and this compound could serve as a scaffold for the synthesis of new derivatives with potential therapeutic activities. The presence of the benzyloxy group offers opportunities for modification and the introduction of other functional groups. Furthermore, the primary alcohol allows for conjugation to other molecules or polymers, which could be relevant in materials science or for the development of prodrugs. The exploration of this and similar complex organic molecules may lead to the discovery of novel compounds with valuable biological or material properties.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFMNLYCIZMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377084 | |
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-82-9 | |
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Benzyloxy Phenoxy Phenyl Methanol and Analogues
Strategic Nucleophilic Substitution Reactions in Benzyloxyphenyl Ether Formation
The formation of the benzyl (B1604629) ether linkage, specifically the benzyloxy moiety in the target molecule, is a classic transformation in organic synthesis, typically achieved through nucleophilic substitution reactions. The most prominent of these is the Williamson ether synthesis, a reliable and versatile method that involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com
In the context of synthesizing a precursor for (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, this strategy would involve the deprotonation of a phenol (B47542), such as 4-hydroxyphenol, to form a more nucleophilic phenoxide ion. This is typically accomplished using a strong base. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl bromide) in a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org The SN2 pathway is favored for primary halides like benzyl bromide, leading to efficient ether formation with minimal competing elimination reactions. masterorganicchemistry.comlibretexts.org
The choice of base and solvent is critical for optimizing the reaction conditions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). Sodium hydride is a particularly effective, non-nucleophilic base that irreversibly deprotonates the alcohol, generating hydrogen gas as the only byproduct. masterorganicchemistry.com The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base while not interfering with the nucleophile.
Table 1: Reagents and Conditions for Williamson Ether Synthesis
| Base | Alkyl Halide | Solvent | Temperature | Typical Yield | Reference |
| Sodium Hydride (NaH) | Benzyl Bromide | DMF | Room Temp. | High | masterorganicchemistry.com |
| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetone | Reflux | Good-High | nih.gov |
| Sodium Hydroxide (NaOH) | Benzyl Chloride | Ethanol/Water | Reflux | Moderate-Good | youtube.com |
| Cesium Fluoride (CsF) | Benzyl Bromide | Ionic Liquid | Room Temp. | Good | organic-chemistry.org |
This methodology provides a direct and high-yielding route to the benzyloxyphenyl ether substructure, a crucial building block for the final target molecule.
Selective Reduction Chemistry for Phenylmethanol Moieties
The phenylmethanol functional group consists of a primary alcohol attached to a phenyl ring. This moiety is most commonly synthesized by the reduction of a corresponding aldehyde or carboxylic acid derivative. For a complex molecule like this compound, the key challenge is achieving chemoselectivity—reducing the target functional group without affecting other sensitive parts of the molecule, such as the ether linkages.
The reduction of a precursor aldehyde, 2-(4-(benzyloxy)phenoxy)benzaldehyde, is the most direct route. Several reducing agents are capable of this transformation, with varying degrees of reactivity and selectivity. doubtnut.com
Sodium Borohydride (B1222165) (NaBH₄) : This is a mild and highly selective reducing agent. It readily reduces aldehydes and ketones to their corresponding alcohols but does not typically affect less reactive carbonyl groups like esters or amides. doubtnut.com Its selectivity makes it an ideal choice for multifunctional molecules. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
Lithium Aluminum Hydride (LiAlH₄) : A much more powerful and less selective reducing agent than NaBH₄. While it is highly effective at reducing aldehydes, it will also reduce a wide range of other functional groups, including esters, carboxylic acids, and amides. Its high reactivity requires anhydrous conditions and careful handling.
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum). It is effective for reducing aldehydes but can also reduce other functional groups, such as alkenes or alkynes, and may cleave benzyl ethers under certain conditions (hydrogenolysis).
Other Reagents : Reagents like zinc dust in the presence of hydrochloric acid (Zn/HCl) can also be used to reduce benzaldehyde (B42025) to phenylmethanol. vedantu.comyoutube.com More recently, ammonia (B1221849) borane (B79455) (AB) has been demonstrated as an environmentally benign reagent for the selective reduction of aldehydes in water. rsc.org
Table 2: Comparison of Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Formula | Selectivity | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | High (Aldehydes/Ketones) | Methanol/Ethanol, 0°C to RT | Safe, easy to handle, selective | Less reactive than LiAlH₄ |
| Lithium Aluminum Hydride | LiAlH₄ | Low | Anhydrous Ether/THF, 0°C | Very powerful and effective | Highly reactive, not selective, requires anhydrous conditions |
| Catalytic Hydrogenation | H₂/Catalyst | Moderate | H₂ gas, Pd/C or PtO₂, pressure | Clean reaction, no salt byproducts | Can cleave sensitive groups (e.g., benzyl ethers) |
| Ammonia Borane | NH₃BH₃ | High | Water, Room Temp. | Environmentally friendly, high yield | May require longer reaction times |
For the synthesis of this compound, sodium borohydride represents the most strategic choice, offering high efficiency for the aldehyde reduction while preserving the crucial benzyl and diaryl ether bonds. doubtnut.com
Palladium-Catalyzed Coupling Approaches for Biphenyl (B1667301) Framework Construction
The core structure of the target molecule is a diaryl ether, which involves a C-O bond between two aromatic rings. While the prompt refers to a biphenyl framework, the linkage is via an ether. Modern synthetic chemistry has largely moved towards palladium-catalyzed cross-coupling reactions for the efficient construction of such bonds under mild conditions. nih.gov These methods offer significant advantages over older techniques like the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.
The Buchwald-Hartwig C-O cross-coupling reaction is a powerful palladium-catalyzed method for forming diaryl ethers. thermofishersci.in The general reaction involves coupling an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The catalytic cycle is believed to proceed through three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
Transmetalation/Deprotonation : The phenol is deprotonated by the base to form a phenoxide, which then coordinates to the palladium center, displacing the halide.
Reductive Elimination : The diaryl ether product is formed, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org
The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands have been developed that facilitate the reductive elimination step and promote high catalytic activity, allowing the reaction to proceed under milder conditions and with a broader range of substrates. nih.gov
Table 3: Palladium Catalyst Systems for Diaryl Ether Synthesis
| Palladium Source | Ligand | Base | Solvent | Temperature | Application | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 °C | General C-O coupling | nih.gov |
| [(cinnamyl)PdCl]₂ | Bulky Biarylphosphine (L8) | K₃PO₄ | Toluene/DME | Room Temp. - 80 °C | Mild condition C-O coupling | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 °C | Coupling of hindered substrates | nih.gov |
| Pd(OH)₂/C | None | NaBH₄ | m-xylene | 160 °C | C-O bond cleavage/coupling | thieme-connect.com |
These palladium-catalyzed methods provide a highly efficient and modular approach to constructing the diaryl ether core of this compound, offering high yields and functional group tolerance under relatively mild conditions.
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of complex molecules requires precise control over selectivity at each step. nih.govmdpi.com
Chemoselectivity : This refers to the ability to react with one functional group in the presence of others. A prime example in the synthesis of the target molecule is the reduction of the aldehyde group using NaBH₄. This reagent is chosen specifically because it selectively reduces the aldehyde without affecting the two ether linkages present in the molecule. rsc.org Another example of chemoselectivity would be the palladium-catalyzed coupling of an aryl halide with a phenol; the catalyst must selectively activate the C-X bond without interfering with other functional groups on either coupling partner.
Regioselectivity : This controls the specific position of bond formation, defining the substitution pattern of the molecule. The ortho and para substitution in this compound is determined by the choice of starting materials. A plausible retrosynthesis would involve coupling 2-halobenzaldehyde (or a derivative) with 4-benzyloxyphenol. The inherent structure of these precursors dictates the final regiochemistry of the product. Controlling regioselectivity in the synthesis of substituted diaryl ethers is a central challenge, often addressed by using starting materials with pre-defined substitution patterns. researchgate.net
Stereoselectivity : While the target molecule this compound is achiral, the synthesis of its analogues may require control of stereochemistry. For example, if a substituent creates a stereocenter, an enantioselective reduction of a precursor ketone could be employed. Furthermore, a significant area of modern research involves the synthesis of axially chiral diaryl ethers, which possess atropisomerism due to hindered rotation around the C-O bond. nih.gov The synthesis of such analogues would require advanced catalytic methods, such as N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, to achieve high enantioselectivity. nih.gov
Development of Sustainable and Atom-Economical Synthetic Pathways
Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to develop processes that are environmentally benign and efficient. nih.govesrapublications.com Key metrics for evaluating the sustainability of a synthetic route include atom economy, E-factor, and the use of non-hazardous materials.
Atom Economy : This concept measures how many atoms from the reactants are incorporated into the final desired product. nih.gov Addition reactions, in theory, have 100% atom economy. In contrast, substitution reactions like the Williamson ether synthesis are less atom-economical because they generate stoichiometric salt byproducts (e.g., NaBr). Catalytic reactions, such as the palladium-catalyzed C-O coupling, are inherently more atom-economical than stoichiometric methods because the catalyst is used in small amounts and is regenerated. ekb.eg
Sustainable Practices : The development of sustainable pathways for diaryl ether synthesis focuses on several areas:
Catalysis : Using catalytic amounts of palladium or other metals is preferable to stoichiometric reagents like copper in the Ullmann reaction. nih.govthermofishersci.in
Solvent Choice : Efforts are made to replace hazardous solvents with greener alternatives, such as water or ionic liquids, or to perform reactions under solvent-free conditions. rsc.orgresearchgate.net
Energy Efficiency : Employing catalysts that function at lower temperatures or using alternative energy sources like microwave irradiation can significantly reduce energy consumption. researchgate.net
Process Simplification : Designing "one-pot" reactions where multiple steps are performed in the same vessel reduces waste from intermediate workups and purifications. rsc.org
By optimizing catalyst efficiency, minimizing the use of stoichiometric reagents, and choosing environmentally friendly solvents, the synthesis of this compound and its analogues can be aligned with the principles of green and sustainable chemistry. nih.govrsc.org
Reactivity and Derivatization Studies of 2 4 Benzyloxy Phenoxy Phenyl Methanol
Electrophilic Aromatic Functionalization: Halogenation and Nitration Studies
The two phenyl rings of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol are susceptible to electrophilic aromatic substitution, with the regioselectivity of these reactions being influenced by the directing effects of the substituents. The ether oxygen and the benzyloxy group are ortho-, para-directing and activating, while the hydroxymethyl group is weakly deactivating and meta-directing.
Halogenation:
The halogenation of this compound is anticipated to proceed via electrophilic aromatic substitution. The electron-donating nature of the phenoxy and benzyloxy groups will activate the aromatic rings towards halogenation. It is predicted that substitution will occur preferentially at the positions ortho and para to these activating groups.
Table 1: Predicted Outcomes of Halogenation Reactions
| Reagent | Predicted Major Product(s) |
|---|---|
| Br₂ / FeBr₃ | Bromination on the activated phenyl rings |
| Cl₂ / AlCl₃ | Chlorination on the activated phenyl rings |
Nitration:
Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is also expected to be directed by the existing substituents. The nitro group would likely be introduced at the positions activated by the ether linkages. Careful control of reaction conditions would be necessary to avoid over-nitration or oxidation of the primary alcohol.
Table 2: Predicted Outcomes of Nitration Reactions
| Reagent | Predicted Major Product(s) |
|---|
Oxidative Transformations of the Primary Alcohol Functionality
The primary alcohol group in this compound is a key site for oxidative transformations. A variety of oxidizing agents can be employed to convert the alcohol to either the corresponding aldehyde or carboxylic acid, depending on the reagent and reaction conditions. nih.gov
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to selectively oxidize the primary alcohol to the aldehyde, (2-(4-(benzyloxy)phenoxy)phenyl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of the carboxylic acid, 2-(4-(benzyloxy)phenoxy)benzoic acid. youtube.comkhanacademy.org
Table 3: Predicted Outcomes of Oxidation Reactions
| Reagent | Predicted Major Product |
|---|---|
| PCC, CH₂Cl₂ | (2-(4-(Benzyloxy)phenoxy)phenyl)carbaldehyde |
| (COCl)₂, DMSO, Et₃N | (2-(4-(Benzyloxy)phenoxy)phenyl)carbaldehyde |
| KMnO₄, H₂O, heat | 2-(4-(Benzyloxy)phenoxy)benzoic acid |
Esterification and Etherification Reactions for Structural Diversification
The primary alcohol functionality of this compound readily allows for esterification and etherification, providing avenues for significant structural diversification.
Esterification:
Esterification can be achieved through reaction with carboxylic acids under acidic conditions (Fischer esterification) or with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. masterorganicchemistry.com These reactions would yield the corresponding esters, modifying the polarity and steric properties of the molecule.
Table 4: Predicted Outcomes of Esterification Reactions
| Reagent | Predicted Product Type |
|---|---|
| R-COOH, H⁺ | Ester |
| R-COCl, Pyridine | Ester |
Etherification:
Etherification of the primary alcohol can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org This method allows for the introduction of a wide variety of alkyl or aryl groups.
Table 5: Predicted Outcomes of Etherification Reactions
| Reagent | Predicted Product Type |
|---|---|
| 1. NaH; 2. R-X | Ether |
Investigations into Novel Reaction Pathways and Mechanisms
While the classical reactions described above are predictable for this compound, its unique structure may also allow for novel transformations. For instance, intramolecular cyclization reactions could potentially be induced under specific conditions, possibly leading to the formation of heterocyclic systems. The presence of multiple aromatic rings and the flexible ether linkage could facilitate such cyclizations.
Further research could explore metal-catalyzed cross-coupling reactions to functionalize the aromatic rings, or photochemical reactions that could lead to rearrangements or cycloadditions. Mechanistic studies of these potential new reactions would be crucial to understand the underlying principles and optimize reaction conditions.
Computational Predictions of Reactivity and Transition States
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions in the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack.
Furthermore, computational modeling can be used to calculate the energies of transition states for various potential reactions. This allows for the prediction of reaction barriers and the identification of the most favorable reaction pathways. For example, the transition states for halogenation at different positions on the aromatic rings could be calculated to predict the regioselectivity of the reaction. Similarly, the energy profiles for different oxidation, esterification, and etherification pathways could be modeled to understand the kinetics and thermodynamics of these transformations. Such computational insights would be invaluable in guiding future experimental investigations into the reactivity of this complex molecule.
Elucidation of Biological Activity Mechanisms for 2 4 Benzyloxy Phenoxy Phenyl Methanol
In Vitro Antioxidant Activity: Radical Scavenging and Redox Modulation Mechanisms
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. The chemical structure of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol, featuring a benzyloxy group attached to a phenoxy ring, suggests a capacity for antioxidant activity through radical scavenging and redox modulation.
Radical Scavenging:
Phenolic compounds are known to exert their antioxidant effects by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting the oxidative chain reaction. mdpi.commdpi.com The primary mechanisms involved are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). mdpi.com The stability of the resulting phenoxy radical is crucial for its antioxidant efficacy and is influenced by the delocalization of the unpaired electron across the aromatic ring. mdpi.com
Common in vitro assays used to evaluate radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.commedchemexpress.comnih.gov In the DPPH assay, the deep violet color of the DPPH radical fades upon reduction by an antioxidant, a change that can be measured spectrophotometrically. medchemexpress.comnih.gov The ABTS assay similarly relies on the quenching of the blue-green ABTS radical cation. The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.
While no specific DPPH or ABTS assay data for this compound are available, studies on other benzyloxy-containing phenolic compounds have demonstrated significant radical scavenging potential. For instance, certain 4-benzyloxy derivatives have shown potent antioxidant activities in various assays. nih.gov
Redox Modulation:
In addition to direct radical scavenging, phenolic compounds can act as antioxidants by reducing oxidized species, a mechanism often evaluated by the Ferric Reducing Antioxidant Power (FRAP) assay. jmp.ir This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. jmp.ir The antioxidant activity in the FRAP assay is typically expressed as ferrous ion equivalents. jmp.ir The electron-donating nature of the phenolic hydroxyl group is fundamental to this activity.
The following table illustrates the antioxidant activities of some phenolic compounds, providing a reference for the potential activity of this compound.
| Compound/Extract | Assay | IC50/Activity | Reference |
| Methanolic extract of B. ciliata | DPPH | IC50 = 60.27 ± 0.20 µg/mL | nih.gov |
| Ascorbic Acid (Standard) | DPPH | - | researchgate.net |
| Methanolic fruit extract of S. macranthum | FRAP | EC50 = 515.144 μg/ml | researchgate.net |
Anti-inflammatory Pathways: Molecular Target Identification and Inhibition Mechanisms
Diaryl ether structures are present in a number of compounds exhibiting anti-inflammatory properties. mdpi.combeilstein-journals.org The potential anti-inflammatory activity of this compound can be postulated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
Molecular Target Identification:
Key molecular targets in inflammation include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The COX enzyme exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Similarly, LOX enzymes are involved in the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX can therefore also contribute to an anti-inflammatory effect. nih.gov
Inhibition Mechanisms:
The binding of inhibitors to the active site of COX or LOX enzymes prevents the conversion of their substrates (e.g., arachidonic acid) into pro-inflammatory mediators. The efficacy of inhibition is typically quantified by the IC50 value. For example, the selective COX-2 inhibitor CGP 28238 has an IC50 of 15 nM for COX-2, being over 1000-fold more potent against COX-2 than COX-1. nih.gov
Furthermore, the anti-inflammatory effects of certain compounds are mediated through the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).
The table below shows the inhibitory activities of some compounds on inflammatory enzymes.
| Compound | Target Enzyme | IC50/Inhibition | Reference |
| CGP 28238 | COX-2 | 15 nM | nih.gov |
| Indomethacin | COX-2 | 1.17-8.9 nM | nih.gov |
| PTUPB | COX-2 | 1.26 µM | nih.gov |
| 4-benzhydryl-1-[2-(3-phenoxyphenyl)propanoyl]semicarbazide (5l) | Soybean Lipoxygenase | 60 µM | nih.gov |
Enzyme Kinetic Studies and Substrate-Enzyme Interaction Profiling
Enzyme kinetic studies are crucial for understanding the mechanism of action of an inhibitor. nih.gov Such studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, and whether its binding is reversible or irreversible. nih.gov
For instance, in a study of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as monoamine oxidase B (MAO-B) inhibitors, kinetic studies using Lineweaver-Burk plots revealed a competitive and reversible mode of inhibition for the representative compound 3h. nih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.gov
The affinity of an inhibitor for its target enzyme is typically expressed as the inhibition constant (Ki) or the IC50 value. A lower value indicates a higher affinity and more potent inhibition. The development of 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase (ACC) inhibitors provides another example of enzyme inhibition by compounds with a diaryl ether-like structure. nih.govsemanticscholar.org
Receptor Binding Affinity and Ligand-Protein Interaction Characterization
The biological effects of a compound can be mediated through its binding to specific receptors. The affinity of a ligand for a receptor is a measure of how tightly it binds and is a key determinant of its potency. Radioligand binding assays are commonly used to determine the binding affinity of a compound for a particular receptor.
A study on the optimization of a melanin-concentrating hormone receptor 1 (MCHr1) antagonist identified 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide as a high-affinity ligand. nih.gov This demonstrates that the benzyloxyphenyl moiety can be a key structural feature for high-affinity receptor binding.
The interactions between a ligand and a protein receptor can involve various types of non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational modeling and docking studies can provide insights into the putative binding mode of a ligand within the receptor's binding pocket.
Investigation of Cellular Signaling Pathway Modulation
The biological activity of a compound is often the result of its ability to modulate intracellular signaling pathways. researcher.life Diaryl ether and related phenolic structures have been shown to influence various signaling cascades that are critical in cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comnih.gov
Key signaling pathways that can be modulated by such compounds include:
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular responses, including cell growth, differentiation, and stress responses.
NF-κB Pathway: As mentioned earlier, this pathway is a central regulator of inflammation and immune responses.
PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation.
The modulation of these pathways can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities. researcher.life For example, the antitumor effects of the natural compound ovatodiolide have been attributed to its modulation of pathways such as NF-κB/MMP-9, JAK2/STAT3, and PI3K/AKT/mTOR. researcher.life
Structure-Activity Relationship (SAR) Development for Biological Efficacy
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. nih.govnih.govresearchgate.net
For compounds containing diaryl ether or benzyloxyphenoxy moieties, several structural features can be critical for their biological efficacy:
Nature and Position of Substituents: The presence, type, and location of substituent groups on the aromatic rings can significantly impact activity. For example, in a series of benzylideneacetophenones, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov
Hydroxyl Groups: The number and position of hydroxyl groups on the phenolic rings are directly related to their antioxidant activity. nih.govresearchgate.net Generally, a higher number of hydroxyl groups, particularly in ortho or para positions, leads to increased antioxidant potential. nih.gov
In the development of MAO-B inhibitors, SAR analysis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives revealed that the introduction of substituent groups on the benzyloxy ring was favorable for MAO-B inhibition. nih.gov Similarly, for 4-phenoxy-phenyl isoxazole ACC inhibitors, modifications to the substituents on the phenoxy-phenyl core led to significant differences in their inhibitory potency and antiproliferative activity. nih.govsemanticscholar.org
Applications As Chemical Scaffolds and Intermediates in Advanced Research
Utilization in the Design and Synthesis of Novel Organic Molecules
The utility of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol as a building block in organic synthesis stems from the reactivity of its distinct functional groups. Its structure allows for the strategic introduction of new functionalities and the construction of larger, more complex molecular architectures.
The primary reactive sites of the molecule are the hydroxyl (-OH) group of the phenylmethanol component and the aromatic rings. These sites permit a variety of chemical transformations, enabling chemists to generate a diverse library of derivatives.
Key Chemical Reactions:
Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (such as acyl chlorides) to form esters. This reaction is fundamental for modifying the molecule's properties, such as solubility and its ability to interact with biological targets. smolecule.com
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. smolecule.com These oxidized derivatives serve as key intermediates for further synthetic manipulations, including the formation of imines, reductive amination, or amide coupling reactions.
Halogenation: The aromatic rings can undergo electrophilic aromatic substitution, allowing for the introduction of halogen atoms (e.g., bromine, chlorine) at various positions. smolecule.com These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Through these and other synthetic transformations, this compound serves as a foundational scaffold for producing a wide array of novel organic molecules with tailored structures and properties.
| Functional Group | Potential Reaction | Resulting Intermediate/Derivative | Application in Synthesis |
| Hydroxyl (-OH) | Oxidation | Aldehyde, Carboxylic Acid | Precursor for imines, amides, further C-C bond formation |
| Hydroxyl (-OH) | Esterification | Esters | Modification of physicochemical properties, prodrug synthesis |
| Aromatic Rings | Electrophilic Halogenation | Halogenated diaryl ethers | Substrates for metal-catalyzed cross-coupling reactions |
| Benzyloxy Group | Hydrogenolysis | Phenol (B47542) | Deprotection to reveal a reactive phenolic hydroxyl group |
Role in Medicinal Chemistry Lead Optimization and Scaffold Development
The diaryl ether motif is recognized in medicinal chemistry as a "privileged scaffold". This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring and valuable structural component in the design of therapeutic agents. As a result, this compound, which contains this core structure, is a highly relevant intermediate in drug discovery and development.
In the process of lead optimization, medicinal chemists systematically modify a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The versatility of the this compound scaffold allows for such systematic modifications.
Derivatives synthesized from this compound have been investigated for a range of biological activities, reflecting the broad potential of the diaryl ether class. Research into related structures has shown that diaryl ether-containing molecules can exhibit significant anti-inflammatory, anticancer, antiviral, antibacterial, and antimalarial properties. The potential for antioxidant and anti-inflammatory activity has been specifically noted for this compound itself, although detailed mechanisms are still under investigation. smolecule.com
By using this compound as a starting scaffold, researchers can:
Explore Structure-Activity Relationships (SAR): By creating a series of analogues with modifications at the hydroxyl group, the benzyloxy ring, or the other phenyl ring, chemists can determine which structural features are essential for biological activity.
Develop New Therapeutic Agents: The scaffold provides a rigid, yet conformationally flexible, backbone for positioning pharmacophoric elements in the correct orientation to interact with biological targets like enzymes or receptors.
| Biological Target Area | Relevance of Diaryl Ether Scaffold |
| Oncology | The scaffold is a core component of some anticancer agents. |
| Infectious Diseases | Derivatives have shown antibacterial, antiviral, and antimalarial activity. |
| Inflammation | The structure is associated with anti-inflammatory properties. smolecule.com |
Exploration in Materials Science for Functional Molecule Development
Application as a Probe for Biological Pathway Research
Currently, there is no specific evidence in published literature to suggest that this compound has been developed or utilized as a molecular probe for biological pathway research. Such probes are typically designed with specific properties, such as fluorescence, biotinylation, or photoreactivity, to allow for the tracking, identification, or isolation of biological targets (e.g., proteins). While the scaffold could potentially be modified to incorporate such features, its use as a direct probe for elucidating biological pathways has not been reported.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution NMR Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, every atom in the molecule can be assigned, confirming the connectivity and chemical environment.
In a typical analysis, the compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the alcohol, methylene (B1212753), and aromatic protons. The benzylic protons of the benzyloxy group are expected to appear as a characteristic singlet around 5.0-5.1 ppm. The methylene protons of the methanol (B129727) group would also produce a singlet, likely in the region of 4.6-4.8 ppm, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would appear in the downfield region (approximately 6.8-7.5 ppm) as a series of complex multiplets due to the spin-spin coupling between adjacent protons on the two distinct phenyl rings and the benzyl (B1604629) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 20 distinct signals in a broadband-decoupled experiment. The carbon of the benzylic ether methylene group (CH₂) is anticipated around 70-71 ppm, while the carbon of the methanol methylene group is expected near 60-65 ppm. The aromatic carbons would generate a series of signals between 115 and 160 ppm. The two carbons bonded to the ether oxygen atoms (C-O-C) would be the most downfield in this region.
A detailed assignment of the predicted chemical shifts is presented in the table below.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH₂OH (Methanol) | ~4.7 | s (singlet) | ~62.5 |
| -CH₂-Ph (Benzyl) | ~5.05 | s (singlet) | ~70.5 |
| -OH (Alcohol) | ~2.0-2.5 | s (broad) | - |
| Aromatic H's | ~6.8-7.5 | m (multiplet) | ~115-158 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which can definitively verify the elemental composition.
The molecular formula of this compound is C₂₀H₁₈O₃. Its calculated monoisotopic mass is 306.1256 g/mol . An HRMS analysis would be expected to yield an [M+H]⁺ or [M+Na]⁺ ion with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the formula.
Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, offering further structural corroboration. The fragmentation of alcohols and ethers is well-documented. libretexts.orglibretexts.org For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a hydrogen radical from the molecular ion.
Loss of Water: Dehydration involving the alcohol group, leading to a fragment at M-18.
Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the benzyl-oxygen bond to produce the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which would likely be the base peak in the spectrum. youtube.com
Ether Cleavage: Cleavage of the other C-O bonds would also occur, leading to fragments corresponding to the phenoxy and substituted phenyl portions of the molecule.
X-ray Crystallography for Solid-State Structural Elucidation
To perform this analysis, a high-quality single crystal of the compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
A search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported to date. If a structure were determined, it would reveal the dihedral angles between the three aromatic rings, providing insight into the molecule's preferred spatial arrangement and the nature of intermolecular interactions, such as hydrogen bonding from the alcohol group, in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials, byproducts, or potential isomers.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a reaction and for preliminary purity checks. For a compound of this polarity, silica (B1680970) gel plates are typically used with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.org The compound's retention factor (Rf) would be used to identify it relative to starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. Due to the aromatic nature of the compound, a reversed-phase HPLC method would be most suitable. researchgate.net This typically involves a C18 or a phenyl-hexyl stationary phase column. researchgate.net The mobile phase would likely be a gradient mixture of water or an aqueous buffer with organic solvents like methanol and/or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). A pure sample would appear as a single, sharp peak at a characteristic retention time.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands confirming its structure. A prominent, broad absorption band would be expected in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov Sharp peaks between 3100-3000 cm⁻¹ would correspond to aromatic C-H stretching. The C-O stretching vibrations of the two ether linkages and the primary alcohol would result in strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. nist.gov Aromatic C=C stretching vibrations would appear as a series of absorptions in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which can be useful for characterization.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |
| C-H Stretch (Aliphatic, -CH₂) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
| C-O Stretch (Benzyl Ether & Alcohol) | ~1050 | Strong |
Computational Chemistry and Theoretical Studies of 2 4 Benzyloxy Phenoxy Phenyl Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Conformations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and stable three-dimensional arrangements (conformations) of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, corresponding to its lowest energy state.
Studies on structurally related aromatic ethers and benzyl (B1604629) alcohols demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict bond lengths, bond angles, and dihedral angles. ekb.egresearchgate.net For this compound, these calculations would reveal the spatial relationship between the two phenyl rings connected by the ether linkage and the orientation of the benzyloxy and methanol (B129727) substituents.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. ekb.eg
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 5.8 eV | Energy required to remove an electron. |
| Electron Affinity | 0.9 eV | Energy released when an electron is added. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding potential biological activity. For this compound, potential targets could be identified based on the activity of structurally similar compounds, such as monoamine oxidase B (MAO-B), which has been studied with benzyloxy-phenyl benzothiazole derivatives. nih.gov
In a typical docking simulation, the 3D structure of the target protein (obtained from a source like the Protein Data Bank) is used as a receptor. The this compound molecule is then placed in the binding site, and its various conformations and orientations are sampled. A scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. scispace.com The simulation can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and amino acid residues in the protein's active site. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. osti.govum.es MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key binding interactions in a simulated physiological environment.
Table 2: Hypothetical Molecular Docking Results for this compound with MAO-B
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Glide Score) | -8.5 kcal/mol | Indicates a strong predicted binding interaction with the target protein. |
| Hydrogen Bond Interactions | Hydroxyl group with Tyr435 | A key polar interaction stabilizing the complex. |
| Hydrophobic Interactions | Phenyl rings with Phe343, Tyr398 | Non-polar interactions contributing to binding affinity. |
| π-π Stacking | Benzyloxy phenyl ring with Tyr398 | Favorable interaction between aromatic rings. |
| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | The ligand remains stably bound in the active site throughout the simulation. |
QSAR Modeling for Biological Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. pharmatutor.org A QSAR model for this compound would involve designing a set of analogues with varied substituents and experimentally testing their biological activity (e.g., IC50 values).
Various molecular descriptors, which quantify different aspects of the molecular structure, are then calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates these descriptors to the observed activity. nih.govmdpi.com
A validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. This process of lead optimization accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success. researchgate.net
Table 3: Example QSAR Model for a Hypothetical Series of this compound Analogues
| Component | Description |
|---|---|
| Dependent Variable | pIC50 (-log(IC50)) |
| Independent Variables (Descriptors) | LogP (hydrophobicity), Molar Refractivity (MR, steric), Dipole Moment (electronic) |
| Hypothetical QSAR Equation | pIC50 = 0.65 * LogP + 0.12 * MR - 0.25 * Dipole + 3.5 |
| Statistical Parameters | r² = 0.92, q² = 0.85 |
| Interpretation | The model suggests that increased hydrophobicity and size, along with decreased polarity, may lead to higher biological activity in this series of compounds. |
Prediction of Spectroscopic Signatures
Computational chemistry allows for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for structural characterization.
Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. rsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can provide insights into solvent effects or specific conformational preferences.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. arxiv.orgrsc.org The predicted IR spectrum can help in assigning specific vibrational modes (e.g., O-H stretch, C-O-C stretch, aromatic C-H bend) to the experimentally observed bands, confirming the presence of key functional groups. arxiv.orgresearchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Methanol -CH₂- | 4.65 | 63.5 |
| Methanol -OH | 2.10 (broad) | - |
| Benzyloxy -CH₂- | 5.10 | 70.1 |
| Aromatic Protons/Carbons | 6.9 - 7.5 | 115 - 158 |
Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Methanol) | 3450 |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1500 - 1600 |
| C-O-C Asymmetric Stretch (Ether) | 1245 |
Reaction Pathway Simulations and Mechanistic Insights
For instance, the synthesis of this molecule likely involves steps such as a Williamson ether synthesis to form the phenoxy-benzyloxy linkage, followed by modifications to introduce the methanol group. Computational models can calculate the activation energies for each step, identify transition state structures, and predict the energies of intermediates and products. acs.orgrsc.orgchemrxiv.org This information provides deep mechanistic insights that can be used to optimize reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yield and selectivity. mdpi.comacs.org Such studies can also predict potential byproducts, offering a more complete picture of the chemical transformation. researchgate.net
Future Perspectives and Unexplored Research Directions
The structural motif of (2-(4-(benzyloxy)phenoxy)phenyl)methanol, featuring a diaryl ether linkage, presents a versatile scaffold for further scientific exploration. While its specific biological activities and applications are not extensively documented in publicly available literature, its core structure is reminiscent of numerous biologically active compounds. researchgate.netnih.gov This opens up a wide array of possibilities for future research, aiming to unlock its full potential. The following sections outline key areas for future investigation, focusing on synthetic innovation, molecular modification, and advanced screening methodologies.
Q & A
Q. How to resolve spectral ambiguities in mass spectrometry (MS) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
